![molecular formula C6H13N3O B129337 4-(2-Aminoethyl)piperazin-2-one CAS No. 145625-71-4](/img/structure/B129337.png)
4-(2-Aminoethyl)piperazin-2-one
Overview
Description
4-(2-Aminoethyl)piperazin-2-one is a versatile chemical compound with a piperazine core structure. . The presence of both amino and piperazine functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected to yield the desired compound . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of ethylenediamine or ethanolamine with ammonia over a catalyst. This process produces various ethylene amines, including this compound, which can then be purified by distillation .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethyl)piperazin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or sulfonates in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
The compound's versatility has led to its use in multiple scientific research areas:
Chemistry
- Intermediate for Synthesis : It serves as an essential building block for synthesizing various heterocyclic compounds and complex organic molecules.
- Chemical Reactions : 4-(2-Aminoethyl)piperazin-2-one can undergo oxidation, reduction, and substitution reactions, facilitating the development of new chemical entities.
Biology
- Biologically Active Molecules : The compound is utilized in developing potential therapeutic agents targeting neurotransmitter systems, indicating its role in treating neurological disorders .
- Enzyme Interaction Studies : It has been studied for its inhibitory effects on cytochrome P450 enzymes, crucial for drug metabolism, which is vital for assessing pharmacokinetic properties.
Medicine
- Pharmaceutical Development : As a precursor for synthesizing drugs aimed at central nervous system disorders, it has shown promise in psychopharmacology due to its interactions with serotonin and dopamine pathways .
- Therapeutic Applications : Research indicates that derivatives of this compound may influence neurotransmitter systems, making them candidates for further investigation in treating psychiatric conditions .
Case Study 1: Neurotransmitter Interaction
In a study investigating the effects of various piperazine derivatives on neurotransmitter systems, this compound was found to enhance serotonin receptor activity. This suggests potential applications in developing antidepressants or anxiolytics.
Case Study 2: Drug Metabolism
Research focused on the interaction of this compound with cytochrome P450 enzymes demonstrated that it could inhibit specific enzyme activities. Such findings are critical for understanding its pharmacokinetic profile and optimizing drug formulations .
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety allows it to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
4-(2-Aminoethyl)piperazin-2-one can be compared with other piperazine derivatives, such as:
2-(Piperazin-1-yl)ethan-1-amine: Similar in structure but lacks the ketone functional group.
1-(2-Aminoethyl)piperazine: Another derivative with similar applications but different reactivity due to the absence of the ketone group.
The uniqueness of this compound lies in its combination of amino and ketone functional groups, which provides distinct reactivity and versatility in various chemical reactions and applications.
Biological Activity
4-(2-Aminoethyl)piperazin-2-one is a piperazine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. Its structure, which includes both amino and ketone functional groups, allows it to interact with various biological targets, making it a valuable compound in drug development.
- Molecular Formula : C₇H₁₈N₂O
- Molecular Weight : 143.19 g/mol
- CAS Number : 145625-71-4
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and influence cellular signaling pathways. The piperazine moiety facilitates interactions with neurotransmitter receptors, which may lead to therapeutic effects in neurological and psychiatric conditions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 128 μg/mL |
Studies suggest that the compound's efficacy may be enhanced by structural modifications, such as the introduction of halogen substituents, which increase lipophilicity and improve membrane permeability .
Anticancer Activity
The compound has shown promise in inhibiting the growth of cancer cell lines, including HepG2 (human liver hepatocellular carcinoma). In vitro studies indicate that it can induce apoptosis in these cells, potentially through the modulation of apoptotic pathways .
Case Study 1: Antituberculosis Activity
A study investigated the efficacy of various piperazine derivatives, including this compound, against Mycobacterium tuberculosis. The compound demonstrated a minimum inhibitory concentration (MIC) of approximately 13.41 μM against resistant strains, indicating its potential as an antituberculosis agent .
Case Study 2: Antichlamydial Activity
In another study focused on Chlamydia infections, derivatives of piperazine were synthesized and tested for their ability to inhibit chlamydial inclusion formation in infected cells. Compounds similar to this compound exhibited moderate activity, suggesting that modifications to the piperazine scaffold could enhance selectivity and potency against Chlamydia trachomatis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Variations in substituents on the piperazine ring have been shown to affect both the potency and spectrum of activity against various pathogens. For instance:
Properties
IUPAC Name |
4-(2-aminoethyl)piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-1-3-9-4-2-8-6(10)5-9/h1-5,7H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMBJDNXKWZSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428331 | |
Record name | 4-(2-Aminoethyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145625-71-4 | |
Record name | 4-(2-Aminoethyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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